5-Bromo-1,7-dimethyl-1H-indazole
Overview
Description
5-Bromo-1,7-dimethyl-1H-indazole is a chemical compound with the CAS Number: 1092352-34-5 . It has a molecular weight of 225.09 and is a solid at room temperature .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which includes 5-Bromo-1,7-dimethyl-1H-indazole, has been a subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 5-Bromo-1,7-dimethyl-1H-indazole consists of a bromine atom attached to the 5th carbon of the indazole ring and two methyl groups attached to the 1st and 7th carbons .Physical And Chemical Properties Analysis
5-Bromo-1,7-dimethyl-1H-indazole is a solid at room temperature . It has a predicted boiling point of 311.9±22.0 °C and a predicted density of 1.53±0.1 g/cm3 .Scientific Research Applications
Chemical Synthesis and Derivatives
5-Bromo-1,7-dimethyl-1H-indazole serves as a key intermediate in the synthesis of various chemical derivatives due to its reactive bromo and indazole groups. For example, it participates in Buchwald reactions with a range of amines to generate novel derivatives, underlining its utility in constructing complex molecules for further research and development (Slade et al., 2009). Moreover, efficient and scalable chemical approaches have been developed for the synthesis of 3,5,7-trisubstituted 1H-indazoles using 5-Bromo-1,7-dimethyl-1H-indazole as a key intermediate, which was identified as a potent inhibitor of IKK2, demonstrating the compound's significance in medicinal chemistry (Lin et al., 2008).
Medicinal Chemistry and Therapeutic Targets
In medicinal chemistry, derivatives of 5-Bromo-1,7-dimethyl-1H-indazole have shown potential as therapeutic agents. For instance, certain derivatives have been evaluated for their inhibitory effect against α-glucosidase activity and for antioxidant potential, showing significant to moderate activities which could have implications for treating diseases such as diabetes and oxidative stress-related disorders (Mphahlele et al., 2020). Another study developed novel bromodomain inhibitors using the 1H-indazol-4,7-dione scaffold, derived from 5-Bromo-1,7-dimethyl-1H-indazole, demonstrating the compound's relevance in targeting protein-protein interactions involved in gene regulation and cancer proliferation (Yoo et al., 2018).
Supramolecular Chemistry and Structural Studies
The supramolecular structure of NH-indazoles, including derivatives of 5-Bromo-1,7-dimethyl-1H-indazole, has been studied to understand the effects of fluorination on their structural properties. These studies provide insights into the tautomeric forms, hydrogen bonding, and crystal packing of indazole derivatives, which are crucial for designing materials with specific physical and chemical properties (Teichert et al., 2007).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1,7-dimethylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-8(10)4-7-5-11-12(2)9(6)7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDVGRQGTBBLIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(N=C2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653352 | |
Record name | 5-Bromo-1,7-dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,7-dimethyl-1H-indazole | |
CAS RN |
1092352-34-5 | |
Record name | 5-Bromo-1,7-dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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